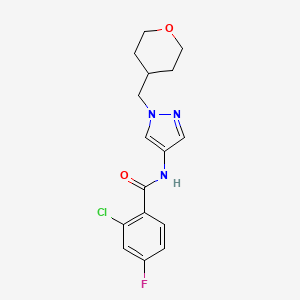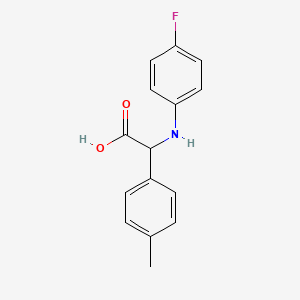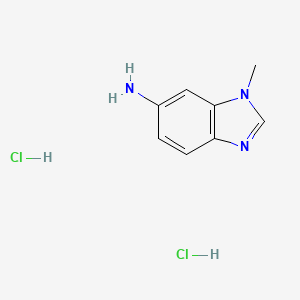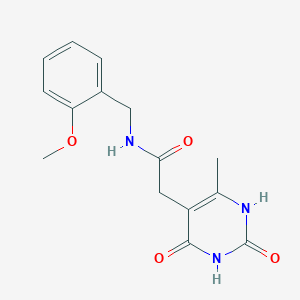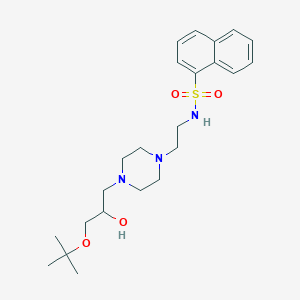
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide is a synthetic compound This compound features a sulfonamide group attached to a naphthalene ring, connected via an ethyl linker to a piperazine ring that carries a hydroxypropyl and tert-butoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide typically involves multiple steps:
Formation of Piperazine Derivative: Starting with piperazine, a tert-butoxy and hydroxypropyl group are introduced via nucleophilic substitution reactions.
Introduction of Naphthalene Sulfonamide: The functionalized piperazine is reacted with a naphthalene sulfonyl chloride derivative under basic conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using:
Batch Reactors: For controlled, small-scale production with specific reaction conditions optimized.
Flow Chemistry: Continuous flow systems can be employed for large-scale production, enhancing reaction efficiency and product yield.
化学反应分析
Types of Reactions It Undergoes: N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide can undergo a variety of chemical reactions:
Oxidation: The hydroxy group might be oxidized to a carbonyl group.
Reduction: Functional groups like sulfonamide might be reduced under appropriate conditions.
Substitution: The tert-butoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Reagents: Halogenating agents for halogenation, nucleophiles for other substitution reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes from hydroxy group oxidation.
Reduction Products: Primary or secondary amines from sulfonamide reduction.
科学研究应用
Chemistry
Catalysts: Potentially used as a ligand in catalysis due to its unique structure.
Reagents: Used in organic synthesis for developing novel compounds.
Biology and Medicine
Pharmacological Studies: Due to its structural complexity, it might exhibit biological activity such as enzyme inhibition or receptor binding.
Diagnostic Agents: Potential use in imaging or as biomarkers.
Industry
Materials Science: Used in the development of polymers and advanced materials.
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
作用机制
Mechanism of Effects: The mechanism by which this compound exerts its effects largely depends on its application:
Pharmacological Action: It may inhibit specific enzymes or bind to receptors, altering biological pathways.
Catalytic Action: In catalysis, it might function by stabilizing transition states or intermediates.
Molecular Targets and Pathways Involved
Enzyme Inhibition: Targets specific enzymes, leading to altered metabolic pathways.
Receptor Binding: Modulates signal transduction by interacting with cellular receptors.
相似化合物的比较
Uniqueness: N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide stands out due to its unique combination of functional groups, which can be fine-tuned for specific applications.
List of Similar Compounds
N-(2-(4-hydroxyethyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide: Similar but lacks the tert-butoxy group.
N-(2-(4-(tert-butoxy)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide: Similar but lacks the hydroxypropyl group.
N-(2-(4-(3-tert-butoxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide: Lacks the hydroxy group.
These comparisons highlight the structural variations and their potential impact on functionality and application.
属性
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O4S/c1-23(2,3)30-18-20(27)17-26-15-13-25(14-16-26)12-11-24-31(28,29)22-10-6-8-19-7-4-5-9-21(19)22/h4-10,20,24,27H,11-18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBVOTCZMOWQGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
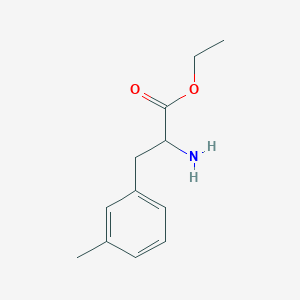
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2371714.png)
![1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2371716.png)
![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2371717.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2371718.png)
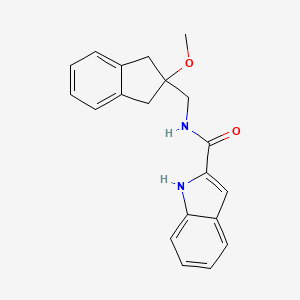
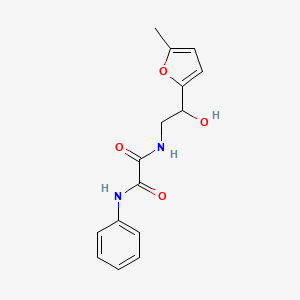
![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2371723.png)
![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)
